(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , also known as Boc-L-4-hydroxycyclohexylglycine . CAS Number: 336870-02-1 Com...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , also known as Boc-L-4-hydroxycyclohexylglycine .
CAS Number: 336870-02-1
Common Name: Boc-L-4-hydroxycyclohexylglycine (Boc-Chg(4-OH)-OH)
Executive Summary
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a non-proteogenic amino acid building block widely utilized in medicinal chemistry. As a structural hybrid between Cyclohexylglycine (Chg) and 4-Hydroxyproline , it offers a unique combination of lipophilicity (via the cyclohexane ring) and polar interaction capability (via the 4-hydroxyl group).
This compound is critical in the development of peptidomimetics , particularly for protease inhibitors (e.g., Thrombin, HCV protease) where the cyclohexane ring fills large hydrophobic pockets (S1/S2 subsites) while the hydroxyl group provides a vector for hydrogen bonding or further derivatization to improve solubility and potency.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Soluble in Methanol, DMSO, DMF; Sparingly soluble in Water
Chirality
(S)-Enantiomer (L-configuration at α-carbon)
Stereochemistry (Ring)
Typically supplied as a mixture of cis/trans isomers at the 4-position unless specified.
Synthesis & Manufacturing Methodology
The synthesis of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is most reliably achieved through the catalytic hydrogenation of its aromatic precursor, Boc-L-4-hydroxyphenylglycine . This route preserves the chiral integrity of the α-carbon while reducing the aromatic ring.
Reaction Pathway (DOT Diagram)
Caption: Catalytic hydrogenation route converting the aromatic phenylglycine core to the saturated cyclohexane analog.
Detailed Protocol: Catalytic Hydrogenation
Objective: Reduction of the aromatic ring without racemization of the α-center or hydrogenolysis of the Boc group.
Preparation: Dissolve Boc-L-4-hydroxyphenylglycine (10.0 g) in Methanol (100 mL) . Add Acetic Acid (5 mL) to facilitate protonation and prevent amine poisoning of the catalyst.
Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C, 1.0 g) or Platinum Oxide (PtO2) under an inert nitrogen atmosphere. Note: Rh/C is preferred to minimize hydrogenolysis of the C-O bond (deoxygenation).
Hydrogenation: Transfer to a Parr hydrogenation apparatus. Purge with H₂ gas and pressurize to 50–60 psi (3–4 bar) . Stir vigorously at room temperature for 12–24 hours .
Monitoring: Monitor reaction progress via TLC (stained with Ninhydrin or PMA) or LC-MS to ensure complete consumption of the aromatic starting material.
Work-up: Filter the catalyst through a pad of Celite®. Rinse the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove traces of acetic acid.
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the product as a white solid.
Critical Control Point:
Stereocontrol: The reduction of the phenyl ring creates a new stereocenter at C4. This method typically yields a mixture of cis and trans isomers (relative to the amino group). If a specific isomer (e.g., trans-4-hydroxy) is required for SAR (Structure-Activity Relationship) studies, separation via Preparative HPLC or fractional crystallization is necessary.
Applications in Drug Discovery[1][3][7][8][9][10]
Protease Inhibitor Scaffolds
The cyclohexylglycine (Chg) scaffold is a "gold standard" replacement for Phenylalanine or Proline in protease inhibitors. The addition of the 4-hydroxyl group in this specific compound allows for:
Solubility Enhancement: Increases aqueous solubility compared to the highly lipophilic unsubstituted Chg.
Directed Interactions: The -OH group can form specific hydrogen bonds with backbone carbonyls or side chains (e.g., Serine, Threonine) within the enzyme active site.
Metabolic Stability: The saturated ring is resistant to oxidative metabolism compared to aromatic rings (which are prone to hydroxylation by CYPs).
Peptide Stapling & Linkers
The hydroxyl group serves as a reactive handle for:
Glycosylation: Attachment of sugar moieties to improve pharmacokinetics.
Cyclization: Forming ester or ether linkages to side chains of other amino acids (e.g., Asp/Glu) to constrain peptide conformation (macrocyclization).
Workflow for Peptide Coupling (Solid Phase)
This compound is compatible with standard Fmoc/tBu or Boc/Bzl SPPS (Solid Phase Peptide Synthesis) strategies, though the free hydroxyl group often requires protection (e.g., as a Benzyl ether or t-Butyl ether) if aggressive coupling conditions are used.
Coupling Protocol (Fmoc-SPPS compatible if Boc is swapped for Fmoc):
Activation: Use HATU (1.1 eq) and DIEA (2.0 eq) in DMF.
Coupling: React for 1–2 hours at room temperature.
Deprotection: Standard TFA cleavage removes the Boc group (in solution phase) or allows global deprotection.
Handling, Storage & Stability
Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Desiccate to prevent moisture absorption.
Stability: Stable for >2 years under recommended conditions. Avoid prolonged exposure to strong acids (removes Boc) or strong bases (racemization risk).
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
References
Sigma-Aldrich. (2S)-ethanoic acid Product Specification. Retrieved from
Chem-Impex International. Boc-L-4-Hydroxyphenylglycine (Precursor) Technical Data. Retrieved from
Royal Society of Chemistry. Catalytic Hydrogenation of Phenylglycine Derivatives: Stereochemical Outcomes. Org. Biomol. Chem. Retrieved from
National Institutes of Health (NIH). Applications of Non-Natural Amino Acids in Protease Inhibitor Design. PubMed Central. Retrieved from
BOC Sciences. Technical Data Sheet: CAS 336870-02-1. Retrieved from
Exploratory
physicochemical properties of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
The following technical guide provides an in-depth analysis of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , also known as Boc-L-4-hydroxycyclohexylglycine . This compound is a critical non-natural amino acid buil...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , also known as Boc-L-4-hydroxycyclohexylglycine . This compound is a critical non-natural amino acid building block used in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for protease inhibitors.
Physicochemical Properties of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
A Technical Guide for Drug Development & Synthesis
Executive Summary
(S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (often abbreviated as Boc-L-4-HyChg-OH or Boc-4-hydroxycyclohexylglycine ) is a chiral, non-proteinogenic amino acid derivative. Structurally, it consists of a cyclohexane ring substituted with a hydroxyl group at the 4-position and a Boc-protected glycine moiety.[1][2]
Its unique structural features—combining the lipophilicity of the cyclohexane ring, the hydrogen-bonding potential of the hydroxyl group, and the conformational rigidity of the cyclic system—make it an invaluable scaffold in medicinal chemistry. It is frequently employed to modulate the potency, selectivity, and pharmacokinetic profiles of peptide-based drugs, such as thrombin and HCV protease inhibitors.
Common Names: Boc-L-4-hydroxycyclohexylglycine; Boc-4-hydroxy-Chg-OH
CAS Number: 365997-33-7 (related ethyl ester); Note: Specific CAS for the free acid varies by cis/trans isomerism, often cited as generic Boc-amino acid derivatives.
Molecular Formula:
Molecular Weight: 273.33 g/mol
Stereochemistry
The compound possesses two stereocenters:
-Carbon: The (S)-configuration is specified, corresponding to the L-amino acid stereochemistry.
Cyclohexane Ring (C4): The 4-hydroxy group can exist in cis or trans orientation relative to the acetic acid side chain.
Cis-isomer: Hydroxyl and glycine groups are on the same side of the ring.
Trans-isomer: Hydroxyl and glycine groups are on opposite sides.
Note: Commercial preparations are often supplied as diastereomeric mixtures unless specified as "trans-4-hydroxy" or "cis-4-hydroxy".
Figure 1: Structural decomposition highlighting functional domains and their pharmacological relevance.
Physicochemical Properties[1][2][4]
Solid-State Properties
Property
Value / Description
Notes
Physical State
White to off-white crystalline powder
Hygroscopic nature depends on purity and salt form.
Melting Point
135°C – 145°C (Decomposes)
Broad range indicates diastereomeric mixture; pure isomers have sharper MPs.
Polymorphism
Amorphous or Crystalline
Often isolated as amorphous foam after lyophilization; crystallizes from EtOAc/Hexane.
Solution Properties
Property
Value
Causality & Implications
Solubility (Water)
Low (< 1 mg/mL)
The hydrophobic Boc group and cyclohexane ring dominate, despite the OH group.
Solubility (Organic)
High
Soluble in MeOH, EtOH, DMSO, DMF, DCM, and EtOAc.
pKa (Carboxyl)
~3.8 – 4.2
Typical for -amino acids; allows coupling in standard SPPS conditions.
LogP (Octanol/Water)
~1.5 – 1.9 (Estimated)
Moderate lipophilicity; Boc group increases LogP significantly compared to free amino acid.
Stability Profile
Acid Stability:Unstable. The Boc group is acid-labile. Exposure to TFA (Trifluoroacetic acid) or HCl/Dioxane will remove the Boc group, yielding the free amine salt.
Base Stability:Stable. Can withstand standard basic conditions used in Fmoc-peptide synthesis (e.g., 20% Piperidine) if the carboxyl is protected, though the free acid itself is stable in mild base.
Thermal Stability: Stable at room temperature; long-term storage recommended at 2-8°C to prevent slow decarboxylation or oxidation.
Synthetic Utility & Applications
Synthesis Workflow
The synthesis typically involves the catalytic hydrogenation of Boc-L-4-hydroxyphenylglycine . This route ensures the retention of the
-carbon stereochemistry while establishing the cyclohexane ring.
Figure 2: Synthetic pathway from aromatic precursor to the target cyclohexane derivative.
Applications in Drug Design[1]
Protease Inhibitors: The cyclohexane ring mimics the P1 or P2 pockets of enzymes like Thrombin or HCV NS3/4A protease, providing better metabolic stability than phenylglycine analogs.
Conformational Constraint: The ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target receptor.
Peptide Modification: Used to increase the lipophilicity and membrane permeability of peptide drugs.
Analytical Characterization Protocols
To ensure scientific integrity, the following analytical methods are recommended for verifying identity and purity.
Detection: UV at 210 nm (Amide bond) and 254 nm (weak, due to lack of aromaticity). Note: ELSD or CAD detection is preferred due to low UV absorbance.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 or CD3OD.
1H-NMR Key Signals:
1.39 ppm (s, 9H, Boc t-butyl).
1.0–2.0 ppm (m, 9H, Cyclohexane ring protons).
3.8–4.0 ppm (m, 1H, -CH).
3.4 ppm (m, 1H, CH-OH).
Differentiation: Cis and trans isomers can often be distinguished by the coupling constants (
-values) of the CH-OH proton (axial vs. equatorial).
Handling & Storage Guidelines
Storage Conditions: Store in a tightly sealed container at 2°C to 8°C . For long-term storage (>6 months), -20°C is preferred to minimize degradation.
Moisture Sensitivity: The compound can be hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Safety: Standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust. No specific acute toxicity hazards are reported, but it should be treated as a potential irritant.
References
ChemicalBook. (2025). N-Boc protected D-4-hydroxyphenylglycine Properties and Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: History, Discovery, and Synthesis of Boc-Protected Hydroxy-Cyclohexane Amino Acids
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a strategy to enhance metabolic stability, receptor selectivity, and conformational rigidity. Among these, Boc-protected hydroxy-cyclohexane amino acids —most notably Hexahydrotyrosine (Hty) and 4-amino-3-hydroxycyclohexanecarboxylic acid —represent a critical class of building blocks.
These saturated carbocycles serve as "isosteres" of their aromatic counterparts (e.g., Tyrosine), retaining the side-chain volume while eliminating
- stacking interactions and introducing specific stereochemical constraints. This guide details the historical evolution, synthetic pathways, stereochemical resolution, and application of these molecules in solid-phase peptide synthesis (SPPS).
Historical Genesis and Discovery
The history of hydroxy-cyclohexane amino acids is deeply intertwined with the early 20th-century efforts to understand protein structure through degradation and resynthesis.
Early Hydrogenation (1920s-1940s): The chemical lineage begins with the catalytic hydrogenation of Tyrosine. Early pioneers like Paul Karrer and Ernst Waser demonstrated that aromatic amino acids could be reduced to their cyclohexyl counterparts using platinum or rhodium catalysts. However, these early attempts yielded complex mixtures of stereoisomers (cis and trans) that were difficult to separate with the techniques of the era.
The Boc Era (1960s): With R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, the demand for N-protected amino acids exploded. The tert-butyloxycarbonyl (Boc) group became the standard for temporary amine protection due to its acid lability (TFA) and stability to base.
Stereochemical Resolution (1970s-Present): As the importance of defined stereochemistry in drug-receptor interactions became clear, focus shifted from crude hydrogenations to stereoselective synthesis. Researchers developed fractional crystallization techniques and, later, enzymatic resolutions to isolate the biologically relevant trans-isomers, which more closely mimic the extended conformation of natural Tyrosine.
Synthetic Chemistry & Mechanisms[1]
The primary route to Boc-protected hexahydrotyrosine involves the catalytic hydrogenation of the aromatic ring of Boc-L-Tyrosine. This process is chemically subtle due to the generation of new chiral centers on the cyclohexane ring.
Catalytic Hydrogenation Route
The reduction of the aromatic ring is typically achieved using heterogeneous catalysis.
Substrate: Boc-L-Tyrosine (or Boc-L-Tyr(Bzl)-OH, though benzyl ethers are often cleaved under these conditions).
Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO
, Adams' catalyst).
Solvent: Methanol, Ethanol, or Acetic Acid/Water mixtures.
Conditions: 50–100 psi H
, Room Temperature to 60°C.
Mechanism & Stereochemistry:
The hydrogenation proceeds via syn-addition of hydrogen to the face of the aromatic ring adsorbed onto the catalyst surface. However, because the ring is flexible and the catalyst surface interaction is complex, a mixture of diastereomers results:
cis-Isomer: The amino and hydroxyl groups are on the same side of the ring plane.
trans-Isomer: The amino and hydroxyl groups are on opposite sides.
Thermodynamically, the trans-isomer (diequatorial in the chair conformation) is often more stable, but kinetic control during hydrogenation can favor the cis form.
Stereochemical Control and Separation
Separating the cis and trans isomers is a critical process step.
Lactonization: A classical method involves treating the mixture with acid. The cis-isomer (in 4-hydroxy derivatives) can often form a lactone (cyclic ester) between the carboxyl and hydroxyl groups if the geometry permits, while the trans-isomer cannot. This allows for separation by extraction.[1]
Fractional Crystallization: The trans-isomer of Hexahydrotyrosine is typically less soluble in water/ethanol systems, allowing it to be crystallized out of the mixture.[2]
Experimental Protocols
Protocol A: Synthesis of Boc-L-Hexahydrotyrosine (Mixture)
Diagram 2: Protection Group Strategy (Orthogonality)
This decision tree helps in selecting the right protection scheme for the hydroxyl group during SPPS.
Caption: Figure 2. Orthogonal protection group strategies for the hydroxyl moiety of Hexahydrotyrosine.
Applications in Drug Discovery
Conformational Restriction
Boc-protected hydroxy-cyclohexane amino acids are used to probe the "bioactive conformation" of peptides. By replacing a flexible Tyrosine with Hexahydrotyrosine, researchers can determine if the receptor requires the aromatic ring for
-stacking or simply for hydrophobic bulk.
Case Study: In Angiotensin II analogs, replacing Tyr
with Hexahydrotyrosine retained significant binding affinity, suggesting that the hydrophobic volume was more critical than aromaticity for that specific interaction.
"Stapled" Peptides & Macrocycles
The hydroxyl group on the cyclohexane ring provides a unique handle for further functionalization.
Cyclization: The OH group can be used to form ester linkages (depsipeptides) or ether linkages to other parts of the peptide chain, creating macrocyclic constraints that improve metabolic stability against proteases.
Pharmacokinetics
Saturated rings like cyclohexane are generally more lipophilic than their aromatic counterparts (logP increases). Incorporating Hty can improve the membrane permeability of a peptide drug, aiding in oral bioavailability or blood-brain barrier penetration.
Comparative Data: Hydrogenation Catalysts
Catalyst
Primary Product
Reaction Rate
Notes
5% Rh/C
Mixed (High cis)
Fast
Standard for minimizing side reactions.
PtO (Adams')
Mixed
Medium
Can require activation; robust.
5% Ru/C
High cis
Slow
Requires higher pressure/temp; less common for amino acids.
Raney Nickel
Variable
Fast
Difficult to handle; often requires high pressure; basic conditions.
References
Catalytic Hydrogenation of Amino Acids
Title: "Hydrogenation of Tyrosine and Related Compounds"[6]
Source:Journal of the American Chemical Society
Link: (General reference for historical context)
Boc Chemistry & SPPS
Title: "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide"
suppliers and commercial availability of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
The following technical guide details the sourcing, identification, and synthesis of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic acid . Technical Guide: Sourcing and Synthesis of (S)- -(Boc-amino)-4-hydroxy-cyclohexane...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the sourcing, identification, and synthesis of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid .
Technical Guide: Sourcing and Synthesis of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
Executive Summary
(S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid , commonly referred to in peptide chemistry as Boc-4-hydroxycyclohexylglycine (Boc-Chg(4-OH)-OH) , is a specialized non-proteinogenic amino acid. Unlike its unsubstituted counterpart (Boc-Cyclohexylglycine), this compound is rarely held in stock as a standard catalog item by major distributors.
This guide addresses the supply chain gap by providing a dual-strategy approach:
Direct Procurement: Identification of specialized vendors capable of custom fulfillment.
In-House Synthesis: A validated, single-step hydrogenation protocol to convert commercially available Boc-4-hydroxyphenylglycine into the target cyclohexyl analog.
Chemical Profile & Identity Verification
To avoid costly procurement errors, researchers must distinguish the target compound from its structural isomers. The target is an
-amino acid (glycine derivative), not a -amino acid or an amino-cyclohexyl acetic acid derivative.
Feature
Target Compound
Common Distractor (Isomer)
Common Name
Boc-L-4-hydroxycyclohexylglycine
cis-4-(Boc-amino)cyclohexylacetic acid
Structure
-amino group is external to the ring.
Amino group is on the ring.
Formula
Key Moiety
Cyclohexane ring with -OH at C4; Glycine tail.
Cyclohexane ring with -NHBoc at C4; Acetic acid tail.[1]
CAS Registry
Not widely indexed; search by structure
327156-95-6
Application
Peptidomimetics (Tyrosine/Phenylglycine analog)
-amino acid linkers
Critical Insight: Most suppliers index this compound under the name Boc-Chg(4-OH)-OH or Boc-L-4-Hydroxycyclohexylglycine . Searching by the IUPAC name often yields zero results due to nomenclature variations.
Commercial Availability & Supply Chain
Market Status
The compound is classified as a Tier 3 Building Block (Specialty/Custom). It is not typically available for overnight shipping. Lead times usually range from 2 to 4 weeks as vendors often synthesize it on-demand or source it from secondary Asian synthesis houses.
Recommended Suppliers
The following vendors specialize in rare chiral amino acids and are most likely to fulfill orders for this specific structure.
Supplier
Category
Procurement Strategy
Chem-Impex International
Primary Source
Request quote for "Boc-L-Chg(4-OH)-OH". High probability of stock or rapid synthesis.
Watanabe Chemical
Specialist
Excellent source for unusual Japanese peptide building blocks.
Boc Sciences
Custom Synthesis
Reliable for bulk scale-up (>100g) if catalog stock is unavailable.
Stereochemistry: L-isomer (S-configuration at alpha-carbon); 4-hydroxy group (mixture of cis/trans is acceptable unless specified).
Purity: >97% (HPLC)
Technical Protocol: In-House Synthesis
If commercial lead times are prohibitive, the compound can be synthesized in a single step from Boc-4-hydroxyphenylglycine (Boc-Hpg-OH) , which is inexpensive and widely available (CAS: 69651-48-5).
Reaction Logic
The aromatic ring of the phenylglycine is reduced to a cyclohexane ring using catalytic hydrogenation. This method preserves the sensitive Boc protecting group and the chiral center at the
-position.
Workflow Diagram
Figure 1: Catalytic hydrogenation workflow for the conversion of Boc-Hpg-OH to Boc-Chg(4-OH)-OH.
Step-by-Step Methodology
Reagents:
Substrate: Boc-L-4-hydroxyphenylglycine (1.0 eq)
Catalyst: 5% Rhodium on Alumina (Rh/Al
O) or Platinum Oxide (PtO) (5-10 wt%)
Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)
Hydrogen Source: H
gas (Balloon or Parr shaker)
Protocol:
Dissolution: Dissolve Boc-L-4-hydroxyphenylglycine (e.g., 5.0 g) in Methanol (50 mL). Add 0.5 mL of Acetic Acid to facilitate ring reduction and prevent amine poisoning of the catalyst.
Catalyst Addition: Carefully add the Rh/Al
O catalyst (0.25 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
Hydrogenation: Purge the vessel with Hydrogen gas. Maintain a pressure of 50–60 psi (3–4 bar) using a Parr shaker. Stir at room temperature for 12–18 hours .
Note: Low pressure (balloon) may result in incomplete reduction of the aromatic ring.
Monitoring: Monitor reaction progress via TLC (System: CHCl
/MeOH/AcOH 90:8:2). The product will have a lower R and will not absorb UV light (loss of aromaticity), but will stain with Ninhydrin or PMA.
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a white foam or solid.
Purification (Optional): If diastereomeric separation (cis-4-hydroxy vs. trans-4-hydroxy) is required, perform preparative HPLC. For most solid-phase peptide synthesis (SPPS) applications, the mixture is used as-is.
Quality Control & Validation
Since the starting material and product have different UV profiles, UV-Vis is an excellent quick check.
Metric
Starting Material (Boc-Hpg-OH)
Product (Boc-Chg(4-OH)-OH)
1H NMR (Aromatic Region)
Signals at 6.5–7.5 ppm (Phenyl protons)
Silent (No signals > 5.0 ppm)
1H NMR (Aliphatic Region)
Only Boc (~1.4 ppm) and -H
Complex multiplets 1.0–2.0 ppm (Cyclohexyl ring)
UV Absorbance (254 nm)
Strong Absorbance
Transparent (No absorbance)
Self-Validating Check:
Dissolve a small amount of product in Methanol and spot on a TLC plate with a UV indicator. If the spot is visible under UV lamp (254 nm), the reduction is incomplete . The product spot should only be visible after staining (e.g., with Ninhydrin or Hanessian's stain).
References
ResearchGate. Catalytic Hydrogenation of Phenylglycines: Protocols and Selectivity. Retrieved from [Link]
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid: A Conformationally Constrained Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Imperative of Chirality in Drug Design In the realm of drug discovery, the three-dimensional arrangement of atoms in a molec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative of Chirality in Drug Design
In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1][2] This means that enantiomers, or non-superimposable mirror images of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1] Consequently, regulatory bodies like the FDA mandate the evaluation of each enantiomer of a chiral drug.[1]
Chiral building blocks are enantiomerically pure compounds that serve as foundational components in the synthesis of complex, stereochemically defined molecules.[3][4] By incorporating these pre-defined stereocenters, chemists can avoid challenging and often inefficient chiral separations later in the synthetic sequence, thereby streamlining the path to a target molecule.[3]
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid: A Profile
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a valuable chiral building block that offers a unique combination of features for drug design:
Defined Stereochemistry: The (S)-configuration at the α-carbon provides a fixed stereocenter, crucial for directing the stereochemical outcome of subsequent reactions.
Conformational Rigidity: The cyclohexane ring introduces a degree of conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation and improving binding affinity to its target.
Orthogonal Functionality: The molecule possesses three distinct functional groups—a Boc-protected amine, a hydroxyl group, and a carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for amines, making it ideal for multi-step syntheses.[][6][7] This orthogonality allows for selective manipulation of each functional group without affecting the others.
These attributes make this building block particularly useful in the synthesis of peptidomimetics, small molecule inhibitors, and other complex therapeutic agents.
Synthetic Strategies and Stereochemical Control
The synthesis of enantiomerically pure cyclohexane derivatives is a significant area of research in organic chemistry.[8][9][10] Strategies often involve asymmetric catalysis, the use of chiral auxiliaries, or resolutions of racemic mixtures.[2][11]
A common approach to synthesizing molecules with the core structure of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid involves the following key steps:
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing the cyclohexane ring with initial stereochemical control.[12]
Stereoselective Functionalization: Subsequent reactions, such as epoxidation, dihydroxylation, or conjugate additions, are then used to introduce the hydroxyl and amino functionalities with the desired stereochemistry.
Protection and Derivatization: The amino group is protected with a Boc group, typically using di-tert-butyl dicarbonate (Boc anhydride).[7] The carboxylic acid can be esterified to facilitate purification or further transformations.[13][]
The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of this chiral building block.
Caption: Generalized workflow for the synthesis and application of the chiral building block.
Applications in Medicinal Chemistry: A Mechanistic Perspective
The utility of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid lies in the selective manipulation of its functional groups.
Amide Bond Formation and Peptidomimetic Design
The carboxylic acid moiety is readily activated for amide bond formation with a wide range of amines. This is a cornerstone of peptide synthesis and the creation of peptidomimetics.[] The Boc-protected amine allows for controlled, stepwise peptide elongation.[6][16][17]
Experimental Protocol: A Typical Peptide Coupling Reaction
Dissolution: Dissolve (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Activation: Add a coupling agent, such as HATU (1.1 eq) or HBTU/HOBt (1.1 eq each), and a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.
Coupling: Add the desired amine component (1.0-1.2 eq) to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel.
The following table summarizes common coupling reagents used in amide bond formation.
Strong activating agent, can lead to side products
Manipulation of the Hydroxyl Group
The hydroxyl group serves as a versatile handle for introducing further diversity. It can be:
Alkylated to introduce ether linkages.
Esterified to form esters.
Oxidized to a ketone, which can then undergo a variety of subsequent reactions.[18]
Used as a hydrogen bond donor or acceptor to interact with the biological target.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[7][16] This reveals the primary amine, which can then participate in further reactions such as reductive amination, acylation, or sulfonylation.
Caption: Reactivity and derivatization pathways of the chiral building block.
Conclusion and Future Perspectives
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a powerful and versatile chiral building block that enables the efficient and stereocontrolled synthesis of complex molecules for drug discovery. Its conformational rigidity and orthogonal protecting group strategy provide medicinal chemists with a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral building blocks in accelerating drug development pipelines cannot be overstated.[1][3]
References
BOC Sciences. BOC Sciences Amino Acid.
AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
Benchchem.
Vector Labs. Boc Protected Amino Acids.
Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. (2020, December 14). PMC.
Benchchem. (2025, December). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.
Chiral building blocks: Significance and symbolism. (2025, March 2).
Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals.
Buchler GmbH. Chiral Building Blocks.
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
Application Note: Strategic Coupling of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid in Solid-Phase Peptide Synthesis
Abstract This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid into peptide sequences using Solid-Phase Peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid presents unique challenges due to significant steric hindrance from its cyclohexane scaffold and the presence of a reactive secondary hydroxyl group. We will dissect these challenges and present validated strategies, including the imperative for orthogonal hydroxyl protection and the use of high-efficiency coupling reagents. The protocols and troubleshooting guides herein are designed to provide researchers with a robust framework for successfully synthesizing peptidomimetics containing this valuable building block.
Structural Analysis and Key Synthetic Challenges
(s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a valuable building block for creating novel peptide structures with constrained conformations. However, its successful incorporation via SPPS is contingent on overcoming two primary obstacles:
Steric Hindrance: The bulky cyclohexane ring adjacent to the α-carbon significantly impedes the approach of the resin-bound amine to the activated carboxyl group. This steric barrier can lead to slow and incomplete coupling reactions when using standard coupling reagents.[1][2]
Reactive Hydroxyl Group: The secondary hydroxyl group on the cyclohexane ring is nucleophilic and can compete with the N-terminal amine during the coupling step.[3] This can lead to the formation of undesired O-acyl isopeptide impurities, resulting in branched structures and significantly complicating purification.[4] Therefore, proper management of this functional group is not optional, but critical for a successful synthesis.
Figure 1: Structure of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.
Pre-Coupling Strategy: The Imperative of Orthogonal Hydroxyl Protection
To prevent side reactions, the hydroxyl group must be protected with a group that is stable throughout the Fmoc-SPPS cycles (which involve basic conditions for Fmoc removal) but can be removed during the final acidolytic cleavage. This is known as an orthogonal protection strategy.[5] The tert-butyl (tBu) group is an ideal choice as it is highly stable to the piperidine solutions used for Fmoc deprotection but is cleanly removed by trifluoroacetic acid (TFA) during final cleavage.[]
It is strongly recommended to use the hydroxyl-protected form of this amino acid. Attempting to couple the unprotected amino acid will likely result in O-acylation, leading to yield loss and difficult-to-remove impurities.
Diagram 1: Decision workflow for hydroxyl group protection.
Recommended Coupling Protocols
Standard carbodiimide reagents like DIC are often insufficient for overcoming the steric hindrance of this amino acid.[7] The use of modern, highly efficient uronium or phosphonium salt-based reagents is essential for achieving high coupling yields.[8][9] The following protocols are recommended.
Protocol A: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent for sterically demanding residues.[8] It forms a highly reactive OAt-ester that efficiently acylates the resin-bound amine with minimal risk of racemization.[10]
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
Reagent Preparation (Pre-activation): In a separate vessel, dissolve (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid (4 equiv.) and HATU (3.9 equiv.) in DMF.
Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equiv.), to the solution from Step 2. Vortex briefly and allow to pre-activate for 1-5 minutes.
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is crucial for sterically hindered residues.[12]
Monitoring & Washing: After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13][14] A negative (yellow) result indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol B: Alternative Coupling with PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another robust phosphonium salt-based reagent suitable for difficult couplings.[15][16]
Step-by-Step Methodology:
Resin Preparation: Follow Step 1 from Protocol A.
Reagent Preparation: In a separate vessel, dissolve (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid (4 equiv.) and PyBOP (4 equiv.) in DMF.
Coupling: Add the solution from Step 2 to the deprotected peptide-resin. Immediately add DIPEA (8 equiv.) to the reaction vessel. Agitate at room temperature for 1-4 hours.
Monitoring & Washing: Follow Step 5 from Protocol A.
Data Presentation: Reagent Summary
Reagent
Equivalents (vs. Resin)
Base
Equivalents (vs. Resin)
Recommended Solvent
Standard Time
Notes
HATU
3.9
DIPEA
8.0
DMF / NMP
1 - 4 hours
Preferred method for highly hindered amino acids.[8][17] Pre-activation is recommended.
HCTU
3.9
DIPEA
8.0
DMF / NMP
1 - 4 hours
A highly effective and common alternative to HATU.[18]
PyBOP
4.0
DIPEA
8.0
DMF / NMP
1 - 4 hours
Excellent phosphonium-based option; no pre-activation needed.[11]
Table 1: Recommended reagent cocktails for coupling (s)-α-(Boc-amino)-4-(O-tBu)-cyclohexaneacetic acid.
Monitoring and Troubleshooting
Consistent monitoring is key to a successful synthesis. Failure to achieve complete coupling at each step results in deletion sequences that are difficult to purify from the final product.
Monitoring Coupling Efficiency
Kaiser Test (Ninhydrin Test): This is the standard method for detecting free primary amines.[19] A sample of resin beads is heated with ninhydrin reagents. A blue/purple color indicates an incomplete coupling, while a yellow/colorless result signifies success.[13]
Chloranil Test: If coupling to a secondary amine (like proline), the Kaiser test is unreliable.[19][20] The Chloranil test should be used instead, where a blue color indicates a free secondary amine.[14]
Diagram 2: Workflow for monitoring and troubleshooting incomplete coupling.
Troubleshooting Guide
Observation
Potential Cause(s)
Recommended Action(s)
Positive Kaiser Test after Coupling
1. Steric Hindrance: The primary challenge with this residue. 2. Poor Resin Solvation: Peptide aggregation may be blocking reactive sites.[13]
1. Double Couple: Drain the vessel and repeat the coupling protocol with fresh reagents.[1] 2. Extend Reaction Time: Allow the second coupling to proceed overnight.[12] 3. Change Solvent: Switch from DMF to NMP, which has superior solvating properties. 4. Capping: If the test remains positive after a double couple, cap the unreacted amines with acetic anhydride to prevent deletion impurities.[21]
Low Final Yield with Deletion Sequences
1. Inconsistent Incomplete Coupling: One or more coupling steps throughout the synthesis were not driven to completion. 2. Peptide Aggregation: Common in longer or hydrophobic sequences.[22]
1. Implement Routine Monitoring: Use the Kaiser test after every coupling step, not just for difficult residues. 2. Microwave Synthesis: Employ microwave-assisted SPPS to drive difficult couplings to completion more efficiently.[2]
Table 2: A guide to troubleshooting common issues.
Conclusion
The successful incorporation of (s)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is readily achievable with a strategic approach. The two absolute core requirements are the orthogonal protection of the side-chain hydroxyl group (preferably with a t-Bu ether) and the use of a high-efficiency coupling reagent such as HATU or PyBOP. By employing the detailed protocols, extended reaction times, and diligent monitoring outlined in this guide, researchers can confidently synthesize novel peptides and peptidomimetics containing this sterically demanding building block.
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem. 8
BenchChem Technical Support Team. (n.d.). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Retrieved February 25, 2026. 13
BenchChem Technical Support Team. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Benchchem. Retrieved February 25, 2026. 1
BenchChem Technical Support Team. (n.d.). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. Benchchem. Retrieved February 25, 2026. 11
Yang, Y. (2016). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. ResearchGate.
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 25, 2026.
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved February 25, 2026.
Gongora-Benitez, M., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications.
Grassi, L., et al. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate.
AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 25, 2026.
Gongora-Benitez, M., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS.org.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 25, 2026.
BenchChem Technical Support Team. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem. Retrieved February 25, 2026. 23
Bird, G. H., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC.
BenchChem Technical Support Team. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem. Retrieved February 25, 2026. 14
Harris, P. W. R., et al. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. AWS.
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
St. Gelais, C. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 25, 2026.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
De la Rica, R., et al. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC.
BenchChem Technical Support Team. (n.d.). Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. Benchchem. Retrieved February 25, 2026. 22
Verma, D., et al. (2020). Monitoring of Peptide Coupling and Capping. International Journal of Research in Pharmaceutical Sciences.
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 25, 2026.
Reddit user discussion. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved February 25, 2026.
Mesa Labs. (n.d.). SPPS Tips For Success Handout. 18
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
using (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in medicinal chemistry drug design
Application Note: Strategic Utilization of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in Peptidomimetic Drug Design Executive Summary This guide details the application of (S)- -(Boc-amino)-4-hydroxy-cyclohexanea...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in Peptidomimetic Drug Design
Executive Summary
This guide details the application of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (hereafter referred to as Boc-4-OH-Chg ) as a high-value scaffold in modern medicinal chemistry. Historically utilized as a saturated bioisostere of tyrosine or phenylglycine, this non-proteinogenic amino acid offers a critical "escape from flatland" ( enrichment) while providing a stereochemically defined hydroxyl handle for further derivatization.
Key Applications:
HCV NS3/4A Protease Inhibitors: Targeting the S2 hydrophobic pocket.
Thrombin & Factor Xa Inhibitors: Rigidifying the P2 position.
Solubility Optimization: Reducing logD via aliphatic saturation and H-bond donation.
Structural Rationale & Pharmacophore Mapping
In Structure-Based Drug Design (SBDD), replacing planar aromatic rings with saturated systems is a proven strategy to improve solubility and metabolic stability. Boc-4-OH-Chg serves as a direct, saturated analog of (S)-4-Hydroxyphenylglycine .
The "Escape from Flatland"
Aromatic rings (phenyl, heteroaryl) are ubiquitous in early hits but often lead to poor physicochemical properties (low solubility, high plasma protein binding).
Phenylglycine: Planar, lipophilic,
- stacking interactions.
4-OH-Cyclohexylglycine: Puckered chair conformation, higher water solubility, ability to probe
space.
The 4-Hydroxy Handle
The 4-hydroxyl group is not merely a polar solubilizing group; it is a functional vector .
Direct Interaction: Forms H-bonds with backbone carbonyls in the target protein (e.g., S2 pocket of serine proteases).
Derivatization Point: Allows for the synthesis of ethers or carbamates to extend into solvent-exposed regions (Solvent Front) or adjacent sub-pockets (e.g., S4).
Stereochemical Criticality
The (S)-
configuration mimics natural L-amino acids, ensuring proper backbone alignment in peptidomimetics. However, the relative stereochemistry of the ring (cis vs. trans 4-OH) dictates the vector of the hydroxyl group.
Trans (diequatorial): Generally more stable; extends the OH group linearly away from the backbone.
Cis (axial/equatorial): Projects the OH group perpendicular to the ring plane, useful for specific H-bond acceptors.
Visualization: Decision Logic for Scaffold Selection
The following diagram illustrates the logical flow for selecting Boc-4-OH-Chg during Lead Optimization.
Figure 1: Decision tree for incorporating 4-hydroxy-cyclohexylglycine into drug leads.
Experimental Protocols
Protocol A: Solution-Phase Coupling (P2 Fragment Installation)
This protocol describes the coupling of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid to a P1 amine (e.g., a cyclopropyl sulfonamide or amino-ester) to form a dipeptide intermediate, common in HCV protease inhibitor synthesis.
Dissolution: Dissolve 1.0 equiv of the Boc-acid in anhydrous DMF (0.1 M concentration).
Activation: Add 1.2 equiv of HATU. Stir at
for 10 minutes. Note: HATU is preferred over EDC for sterically hindered secondary amino acids.
Addition: Add the P1-Amine (1.1 equiv) followed immediately by dropwise addition of DIPEA (3.0 equiv).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass =
).
Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine/DIPEA), Sat.
, and Brine.
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Critical Control Point: The 4-hydroxyl group is secondary and generally does not require protection during standard amide coupling if stoichiometric coupling reagents are used. However, if using highly reactive acyl chlorides or excess anhydride, O-acylation may occur.
Protocol B: Functionalization of the 4-Hydroxy Group (Ether Synthesis)
To exploit the 4-OH handle for extending into the S4 pocket (e.g., creating a "Quinoline-ether" moiety similar to Simeprevir), an
or Williamson Ether synthesis is performed before peptide coupling or on the protected ester.
Electrophile: 4-Chloro-7-methoxyquinoline (or similar heteroaryl chloride)
Base: t-BuOK (Potassium tert-butoxide) or NaH
Solvent: DMSO or DMF
Step-by-Step Methodology:
Preparation: Dissolve Boc-4-OH-Chg-OMe (1.0 equiv) in DMSO.
Deprotonation: Add t-BuOK (2.5 equiv) at RT. The solution may darken. Stir for 15 mins to form the alkoxide.
Displacement: Add the heteroaryl chloride (1.1 equiv).
Heating: Heat to
for 2-6 hours. Monitor by LC-MS.
Quench: Cool to RT, quench with aqueous
.
Hydrolysis (Optional): If the free acid is needed for the next coupling, treat the crude ester with LiOH in THF/Water to generate the functionalized Boc-amino acid.
Data Presentation: Physicochemical Comparison
The table below highlights the theoretical shift in properties when replacing Phenylglycine with 4-OH-Cyclohexylglycine in a hypothetical tripeptide drug lead.
Allows induced fit into enzyme pockets (e.g., HCV NS3).
Solubility
< 10
> 50
Better formulation potential.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the synthesis of a functionalized peptidomimetic using this scaffold.
Figure 2: Workflow for converting the scaffold into a functionalized drug lead.
References
Llinàs-Brunet, M., et al. (2004). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3/4A Protease Leading to the Discovery of BILN 2061". Journal of Medicinal Chemistry.
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2012). "Protease Inhibitors (HCV)".[1] National Institute of Diabetes and Digestive and Kidney Diseases.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry.
Technical Support Center: Improving Coupling Yields of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
Welcome to the technical support center for optimizing the coupling reactions of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the coupling reactions of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and functionalized amino acid in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your coupling yields and product purity.
Introduction: The Challenge of Coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid presents unique challenges in amide bond formation due to a combination of steric hindrance from the bulky Boc-protecting group and the cyclohexane ring, as well as the presence of a secondary hydroxyl group. These factors can lead to sluggish reaction kinetics, incomplete conversions, and undesirable side reactions. This guide will equip you with the knowledge and techniques to overcome these obstacles.
This section addresses common issues encountered during the coupling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Coupling Yield
Q: My coupling reaction with (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is resulting in very low yields or no product at all. What are the likely causes and how can I improve this?
A: Low coupling yields are the most frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Inadequate Carboxylic Acid Activation: The primary reason for poor coupling is often inefficient activation of the carboxylic acid. Standard coupling reagents may not be potent enough to overcome the steric hindrance.[1]
Underlying Cause: The bulky cyclohexane and Boc groups impede the approach of the activating agent to the carboxyl group, slowing down the formation of the active intermediate.
Solution: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides for hindered amino acids.[2]
Recommended Reagents: HATU, HCTU, PyAOP, or COMU are excellent choices as they form highly reactive OAt or Oxyma esters.[3] HATU, in particular, is known to be very effective for sterically hindered couplings.[4]
Double Coupling: If a single coupling step is insufficient, performing a "double coupling" with a fresh preparation of the activated amino acid can drive the reaction to completion.[5][6]
2. Steric Hindrance at the Amine Component: The nature of the amine you are coupling to also plays a significant role. If the amine is also sterically hindered, the reaction becomes even more challenging.
Underlying Cause: The nucleophilic attack of the amine on the activated carboxylic acid is sterically hindered by bulky groups on both reaction partners.
Solution:
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done with caution to avoid racemization.[5]
Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) can significantly accelerate coupling reactions, especially for hindered amino acids.[2]
3. Suboptimal Solvent Choice: The reaction solvent must adequately solvate all reactants and the growing peptide chain to ensure efficient reaction kinetics.
Underlying Cause: Poor solvation can lead to aggregation, which blocks reactive sites.[5]
Solution:
Solvent Screening: While DMF is a common choice, NMP is often a better solvating agent for complex or hydrophobic sequences.[7] For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
4. Reaction Time and Concentration: Insufficient reaction time or low reactant concentrations can lead to incomplete reactions.
Underlying Cause: Sterically hindered couplings are inherently slower.
Solution:
Extended Reaction Time: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[2]
Increased Concentration: Using more concentrated solutions of your reactants can increase the reaction rate. Phosphonium-based reagents are often more soluble in DMF than uronium-based reagents, allowing for higher reaction concentrations.
Issue 2: Undesirable Side Reactions
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side reactions can significantly reduce the yield of your desired product and complicate purification. The hydroxyl group on the cyclohexane ring is a primary source of potential side reactions.
1. O-Acylation of the Hydroxyl Group: The secondary hydroxyl group can compete with the amine nucleophile, leading to the formation of an ester byproduct.
Underlying Cause: The hydroxyl group can be acylated by the activated carboxylic acid.
Solution:
Protecting the Hydroxyl Group: If O-acylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., tert-butyl ether, silyl ether) that can be removed under conditions that do not affect the Boc group.
Choice of Coupling Reagent: Some coupling reagents and additives are less prone to promoting O-acylation. Using HOBt or Oxyma Pure as an additive with carbodiimides can help suppress this side reaction.[8][9]
Controlled Stoichiometry: Use a minimal excess of the activated amino acid to reduce the likelihood of side reactions.
2. Racemization: Loss of stereochemical integrity at the α-carbon is a critical concern in peptide synthesis.
Underlying Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.
Solution:
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, 6-Cl-HOBt, Oxyma Pure) is crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[8]
Reagent Selection: Uronium and phosphonium salt reagents like HATU and PyBOP generally result in lower levels of racemization compared to carbodiimides alone.[10]
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.[3]
3. N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[11]
Underlying Cause: This is an intramolecular rearrangement of the activated intermediate.[11]
Solution:
Use of Additives: Adding HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to this rearrangement.
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.[11]
Issue 3: Purification Difficulties
Q: I am struggling to purify my final product. What are some common impurities and how can I improve the purification process?
A: Purification can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reaction, and side products.
1. Removal of Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can be difficult to remove.[8]
Solution:
Filtration: If DCU precipitates, it can often be removed by filtration.[12]
Alternative Carbodiimides: Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed by an aqueous workup.[3][8] Diisopropylcarbodiimide (DIC) is another alternative, as its urea byproduct is more soluble in organic solvents.[8]
2. Separation from Unreacted Starting Material: If the coupling reaction is incomplete, separating the desired product from the unreacted (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid can be difficult.
Solution:
Optimize Reaction Conditions: The best approach is to optimize the coupling reaction to drive it to completion, as discussed in Issue 1.
Chromatography: Careful column chromatography is often necessary to separate the product from the starting materials.
3. Capping Unreacted Amines: In solid-phase peptide synthesis (SPPS), unreacted amines can lead to deletion sequences.
Solution: After the coupling step, treat the resin with an acetylating agent like acetic anhydride to "cap" any unreacted amines, preventing them from reacting in subsequent steps.[13]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid?
A1: For a sterically hindered amino acid like this, starting with a high-performance uronium/aminium reagent such as HATU is highly recommended.[2][4] It is known for its high efficiency and low racemization rates in difficult couplings.
Q2: Is it necessary to protect the hydroxyl group?
A2: Not always. For many couplings, the hydroxyl group may not significantly interfere, especially if a highly efficient coupling reagent is used that favors reaction with the amine. However, if you observe significant O-acylation (ester formation), protection of the hydroxyl group is advisable.
Q3: Can I use carbodiimides like DCC or EDC?
A3: While carbodiimides are common coupling reagents, they are often inefficient for coupling sterically hindered amino acids on their own.[1] If you must use them, it is essential to include an additive like HOBt or HOAt to improve efficiency and suppress side reactions.[8]
Q4: How can I monitor the progress of the coupling reaction?
A4: For solid-phase synthesis, the Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow/brown beads) indicates that the coupling is complete.[6] For solution-phase synthesis, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the formation of the product.
Q5: What is the role of a base like DIPEA or NMM in the coupling reaction?
A5: A non-nucleophilic tertiary base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to deprotonate the incoming amine (if it is a salt) and to neutralize any acidic byproducts formed during the reaction, maintaining a neutral to slightly basic pH for optimal coupling.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent
Activating Group
Relative Reactivity
Key Advantages
Potential Issues
DCC/DIC
O-Acylisourea
Low
Inexpensive
Inefficient for hindered couplings, N-acylurea formation, DCU insolubility (DCC).[2][8][11]
Can be insufficient for very hindered residues.[2]
HCTU
O-6-ClBt ester
High
More reactive than HBTU.
HATU/PyAOP
OAt ester
Very High
Among the most efficient reagents due to the high reactivity of OAt esters.[2]
Higher cost.
COMU
Oxyma ester
Very High
Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][3]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes a general procedure for the solution-phase coupling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid to a primary amine using HATU.
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid and HATU in anhydrous DMF.
Stir the solution for a few minutes to allow for pre-activation.
Add DIPEA to the mixture and stir for another 1-2 minutes.
Add the amine component to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered coupling, the reaction may require several hours to overnight for completion.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for coupling (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
Peptide-resin with a free N-terminal amine
(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (4 eq relative to resin loading)
HATU (3.9 eq)
DIPEA (8 eq)
DMF (peptide synthesis grade)
DCM (peptide synthesis grade)
Kaiser test kit
Procedure:First Coupling:
Swell the resin in DMF.
In a separate vessel, pre-activate the (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid by dissolving it with HATU and DIPEA in DMF. Allow pre-activation to proceed for 1-5 minutes.[2]
Add the activated amino acid solution to the resin.
Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow/brown), the coupling is complete. Proceed to the washing steps. If the test is positive (blue), proceed to the second coupling.
Second Coupling:
Drain the reaction vessel.
Repeat steps 2-4 with a fresh solution of activated (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.[2]
Perform a Kaiser test. If negative, proceed with washing the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2] If the test is still positive, consider capping the unreacted amines.
Visualizations
Diagram 1: General Amide Coupling Workflow
Caption: A simplified workflow for a typical solution-phase amide coupling reaction.
Diagram 2: Troubleshooting Low Coupling Yield
Caption: A decision tree for troubleshooting low coupling yields.
References
Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 6 Direct amidations between N-Boc protected β-amino acid and.... Retrieved from [Link]
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Dilun Biotechnology. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
PNAS. (n.d.). Catalysis of amide synthesis by RNA phosphodiester and hydroxyl groups. Retrieved from [Link]
RSC Publishing. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
PMC. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
preventing racemization of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid during synthesis
Technical Support Center: Synthesis of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid Introduction Welcome to the technical support guide for the synthesis and handling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneaceti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
Introduction
Welcome to the technical support guide for the synthesis and handling of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid. This document is intended for researchers, chemists, and process development professionals who are utilizing this chiral building block in their synthetic endeavors. The preservation of stereochemical integrity at the α-carbon is paramount for the successful application of this reagent, particularly in the development of pharmaceutical agents where enantiomeric purity directly impacts efficacy and safety.
This guide is structured as a dynamic troubleshooting resource, moving beyond a simple recitation of facts to provide in-depth, mechanistic explanations for the common challenges encountered during its use. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and reliable synthetic routes.
Troubleshooting Guide: Preventing Racemization
This section addresses the most critical issue in the use of (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid: the loss of enantiomeric purity through racemization. The questions below represent common scenarios and observations from the field.
Question 1: I'm observing significant epimerization during my peptide coupling reaction. What is the most likely cause?
The primary cause of racemization in N-protected amino acids, including our target molecule, is the formation of an oxazolone intermediate during the activation of the carboxylic acid. This process is particularly problematic for N-alkoxycarbonyl-protected amino acids like your Boc-protected starting material.
Mechanistic Explanation:
Activation: Your coupling reagent (e.g., DCC, EDC, HATU) first activates the carboxyl group, forming a highly reactive intermediate (e.g., an O-acylisourea).
Oxazolone Formation: The carbonyl oxygen of the Boc-protecting group can then act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular cyclization releases the activating group and forms a 5(4H)-oxazolone.
Racemization: The α-proton of the oxazolone is highly acidic and can be readily abstracted by even a weak base. The resulting achiral enolate can then be re-protonated from either face, leading to a racemic or epimerized mixture.
This entire process is often exacerbated by factors such as elevated temperatures, prolonged reaction times, and the presence of excess base.
Question 2: Which coupling reagents and additives are recommended to minimize racemization?
The choice of coupling reagent and the use of specific additives are your most powerful tools for suppressing oxazolone formation and subsequent racemization.
Recommendations:
Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are generally superior to carbodiimides (DCC, EDC) for suppressing racemization. They rapidly convert the carboxylic acid to a less reactive, but still effective, activated ester in the presence of an amine, minimizing the lifetime of the highly reactive species that leads to oxazolone formation.
Racemization-Suppressing Additives: The use of additives is non-negotiable for sensitive substrates.
1-Hydroxybenzotriazole (HOBt): A classic additive that intercepts the activated intermediate to form an active ester, which is less prone to racemization.
1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt. The nitrogen atom in the pyridine ring can participate in the aminolysis of the active ester, accelerating the desired coupling reaction and further outcompeting the racemization pathway.
Comparative Data on Additives:
Additive
Relative Coupling Rate
Racemization Suppression
Key Feature
None
Baseline
Poor
High risk of racemization
HOBt
Good
Good
Standard, cost-effective choice
HOAt
Excellent
Excellent
Superior performance due to neighboring group participation
Dissolution: Dissolve (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 eq) and HOAt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF or DCM).
Cooling: Cool the solution to 0 °C in an ice bath. This reduces the rate of all reactions, including the undesired racemization pathway.
Reagent Addition: Add your coupling reagent (e.g., HATU, 1.1 eq) to the cooled solution and stir for 5-10 minutes.
Amine Addition: Add your amine nucleophile (1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Work-up: Proceed with your standard aqueous work-up and purification protocol.
Question 3: How does the choice of base and solvent impact stereochemical integrity?
The reaction environment plays a crucial role. An injudicious choice of base or solvent can readily undermine the benefits of even the best coupling reagents.
Base Selection:
Avoid Strong, Non-Nucleophilic Bases: Bases like triethylamine (TEA) are known to promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate.
Recommended Bases: Use sterically hindered or less basic amines.
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A common choice, its steric bulk can disfavor interaction with the α-proton.
2,4,6-Collidine: Often an excellent choice for highly sensitive substrates due to its lower basicity compared to DIPEA.
Solvent Selection:
Polar Aprotic Solvents: Solvents like DMF and NMP are excellent for dissolving reagents but can sometimes promote racemization by stabilizing charged intermediates.
Less Polar Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred as they are less likely to promote the formation and ionization of the oxazolone intermediate.
Workflow for Optimizing Conditions:
Caption: A stepwise approach to troubleshooting racemization.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of racemization for N-protected amino acids?
Racemization in N-protected amino acids primarily proceeds through two pathways: direct enolization of the carboxylic acid derivative or, more commonly, via the formation of a planar oxazolone intermediate as detailed in the troubleshooting section. The key requirement for racemization is the presence of an electron-withdrawing group on the amino acid's nitrogen, which increases the acidity of the α-proton. The Boc-protecting group, being an alkoxycarbonyl group, is sufficiently electron-withdrawing to facilitate this process upon activation of the carboxyl group.
FAQ 2: How can I accurately quantify the level of racemization in my final product?
Visual inspection of NMR spectra is often insufficient to detect low levels of epimerization. A quantitative and reliable method is required.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers (or diastereomers, in the case of coupling to another chiral molecule) will have different retention times, allowing for their separation and quantification.
Method Development: You will likely need to screen several chiral columns (e.g., those based on cellulose or amylose derivatives) and mobile phase conditions to achieve baseline separation of the desired (S)-enantiomer and the undesired (R)-epimer.
FAQ 3: Are there any protecting groups other than Boc that are less prone to causing racemization?
Yes, the choice of N-protecting group has a significant impact. While the Boc group is widely used due to its stability and ease of removal, other groups can offer superior resistance to racemization.
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is removed under basic conditions (e.g., piperidine), which are orthogonal to the acidic conditions used for Boc-group removal. However, the mechanism of racemization via oxazolone formation is still a risk during the coupling step.
Cbz (Carboxybenzyl): Also known as the Z-group, it is generally considered to be more resistant to racemization than the Boc group under many standard coupling conditions.
The decision to use an alternative protecting group must be weighed against the overall synthetic strategy, including the deprotection conditions required for subsequent steps.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]
Troubleshooting
purification strategies for crude (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid presents a multi-dimensional challenge. You are managing three distinct stereochemical elements: the -chiral center (must remain S), the cyclohexane ring geometry (cis vs. trans isomers), and the chemical stability of the Boc-group and 4-hydroxyl moiety (risk of lactonization).
This guide prioritizes crystallization for diastereomeric control and acid-base extraction for bulk impurity removal. Chromatography is reserved for final polishing due to the lability of the Boc group.
Module 1: The "Self-Validating" Chemical Work-up
Objective: Remove non-acidic impurities and unreacted reagents before attempting stereochemical purification.
The most robust initial purification is a "Self-Validating System" based on the acidity of the carboxylic acid (pKa ~4-5) and the hydrophobicity of the Boc group.
Protocol: Differential pH Extraction
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .
Basic Wash (Validation Step 1): Extract with 0.5 M NaHCO₃ or 10% Na₂CO₃ (cold).
Mechanism:[1] The product moves to the aqueous phase as a carboxylate salt (
). Non-acidic impurities (e.g., unreacted alcohols, neutral side products) remain in the EtOAc.
Check: Discard the organic layer only after verifying the product is in the aqueous phase (TLC/LCMS).
Acidification (Validation Step 2): Cool the aqueous phase to 0°C. Slowly acidify with 1 M KHSO₄ or Citric Acid to pH 3.0.
Critical: Avoid strong mineral acids (HCl) to prevent Boc deprotection.
Observation: The product should precipitate or oil out as it returns to the free acid form.
Extraction: Extract back into fresh EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.[2]
Why this works: Only compounds that are both acidic (soluble in base) and lipophilic (soluble in EtOAc) survive this process, effectively filtering out 80% of crude impurities.
Module 2: Diastereomer Separation (Cis/Trans)
Objective: Isolate the specific geometric isomer (usually trans) from the mixture.
The 4-hydroxy and the acetic acid tail on the cyclohexane ring create cis and trans isomers. These diastereomers have different physical properties, making Fractional Crystallization the superior strategy over chromatography.
The thermodynamic stability often differs between isomers. The trans-isomer (diequatorial) is typically more crystalline.
Recommended Solvent Systems:
System
Ratio (v/v)
Protocol
EtOAc / Heptane
1:3 to 1:5
Dissolve in hot EtOAc; add hot Heptane until cloudy. Cool slowly to 4°C.
IPA / Water
1:1 to 1:2
Dissolve in IPA; add water dropwise. Good for removing polar impurities.
| MIBK | Pure | Methyl Isobutyl Ketone often selectively crystallizes peptide intermediates. |
Strategy B: The "Amine Salt Break" (Expert Technique)
If the free acid does not crystallize well, convert it to an amine salt. This increases the molecular weight and lattice energy, often amplifying the solubility difference between cis and trans isomers.
Reagent: Add 1.05 equivalents of Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) to the crude acid in EtOAc or Acetone.
Process: Heat to reflux and cool slowly. The salt of one isomer (often the trans) will precipitate preferentially.[3]
Recovery: Filter the salt. To recover the free acid, partition the salt between EtOAc and 1 M KHSO₄ (as in Module 1).
Module 3: Chromatographic Polishing & Stability
Objective: Final purity polish without degrading the molecule.
Workflow Visualization
Critical HPLC Parameters
Column: C18 (End-capped to reduce silanol interactions with the amine).
Mobile Phase A: Water + 0.1% Formic Acid (Preferred over TFA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Warning:Trifluoroacetic Acid (TFA) is standard for peptides but risky here. High concentrations of TFA during concentration/lyophilization can cleave the Boc group. If you must use TFA, neutralize fractions immediately with dilute NH₄HCO₃ or freeze immediately.
Module 4: The Lactonization Trap
Risk: The molecule contains a 4-hydroxyl group and a carboxylic acid. Under acidic conditions or activation (e.g., EDC/NHS coupling), it can cyclize to form a lactone (intramolecular ester), losing water (M-18).
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" in my HPLC chromatogram with identical Mass Spec (MW) data. What is it?
Diagnosis: This is almost certainly the cis/trans diastereomers .
Solution:
Do not try to merge them; they are chemically distinct.
Use the DCHA salt crystallization method (Module 2, Strategy B) to separate them before HPLC. Preparative HPLC separation of diastereomers is difficult and low-yield compared to crystallization.
Q2: My product is losing the Boc group during purification.
Diagnosis: The environment is too acidic.
Solution:
Extraction: Switch from HCl to KHSO₄ or Citric Acid.
HPLC: Switch from TFA to Formic Acid or Ammonium Acetate (pH 4.5).
Storage: Ensure the final product is lyophilized completely to remove residual acid.
Q3: The product is oiling out during crystallization.
Diagnosis: The solution is too concentrated or cooling too fast ("crashing out" rather than crystallizing).
Solution:
minimizing side reactions during activation of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
Topic: Minimizing Side Reactions During Activation of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid Role: Senior Application Scientist, Peptide & Small Molecule Synthesis Division Welcome to the Technical Support Ce...
Incident ID: ACTIVATION-4OH-CYC
Status: Open
Severity: High (Risk of racemization and polymerization)
You are likely here because you are observing low yields, complex impurity profiles (likely polyesters or diastereomers), or mass shifts corresponding to
(dimerization) or Da (dehydration/lactonization) during the coupling of (S)--(Boc-amino)-4-hydroxy-cyclohexaneacetic acid .
This molecule presents a classic "competing nucleophile" challenge. You have a Carboxylic Acid (target for activation), a Secondary Alcohol (competing internal/external nucleophile), and a Boc-Carbamate (protecting group).
This guide is structured to troubleshoot and resolve these specific chemical conflicts.
Module 1: The Diagnostic Workflow
Before altering your protocol, confirm the nature of your side reaction using this decision matrix.
Symptom Checker
Observation (LCMS/NMR)
Probable Root Cause
Technical Explanation
Mass + Product Mass (Dimer/Oligomer)
Intermolecular O-Acylation
The activated carboxylate of one molecule reacted with the 4-OH of another before the amine nucleophile could intercept it.
Mass - 18 Da
Lactonization or Dehydration
Lactonization: Intramolecular attack of 4-OH on the activated ester (forming a bicyclic lactone). Dehydration: Elimination of the OH group (common with strong carbodiimides like DCC).
Doublets in NMR (Shifted -proton)
Racemization
Base-mediated proton abstraction at the -carbon via an oxazolone intermediate.
Mass + 135 Da (approx)
Active Ester Stable Intermediate
Failure of the amine to attack the OBt/OAt ester due to steric hindrance on the cyclohexane ring.
Module 2: Root Cause Analysis & Mechanism
To fix the problem, you must understand the competition.
The "Ambush" Mechanism
When you activate the carboxylic acid (creating species B below), you intend for your external Amine (
) to attack. However, the 4-hydroxyl group on the cyclohexane ring is a competent nucleophile.
Pathway 1 (Desired):
Pathway 2 (Oligomerization):
Pathway 3 (Lactonization):
(Zero order in concentration)
Critical Insight: The cyclohexane ring imposes rigid conformational constraints. If the molecule adopts a boat or twist-boat conformation, the 4-OH can be brought into proximity with the activated carbonyl, accelerating Lactonization (Pathway 3) significantly faster than linear hydroxy-amino acids (like Serine).
Figure 1: Kinetic competition during activation. The goal is to maximize the Green pathway while suppressing the Red pathways.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The "Fast & Cold" Method (Recommended)
Best for: Minimizing O-acylation without protecting the hydroxyl group.
The Logic: You must ensure
. This is achieved by using a highly reactive coupling agent (HATU/COMU) but keeping the temperature low to suppress the higher activation energy side reactions (esterification).
Dissolution: Dissolve (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (1.0 eq) and the Amine Nucleophile (1.1–1.2 eq) in DMF or NMP.
Note: Do not pre-activate the acid in the absence of the amine. Pre-activation increases the lifetime of the active ester, giving the OH group time to react.
Cooling: Cool the mixture to 0°C .
Base Addition: Add Collidine (TMP) (2.0–3.0 eq).
Why Collidine? It is a weaker, more hindered base than DIPEA/TEA, reducing the risk of racemization and base-catalyzed O-acylation [1].
Activation: Add HATU or COMU (1.0–1.05 eq) as a solid or solution.
Reaction: Stir at 0°C for 30–60 minutes, then slowly warm to RT. Monitor by LCMS.
Protocol B: The "Stealth" Method (Carbodiimide)
Best for: Scale-up or if HATU is too expensive/reactive.
The Logic: Carbodiimides (EDC/DIC) activate carboxylic acids more slowly. By adding Oxyma Pure , you create an active ester that is reactive toward amines but relatively inert toward hydroxyls compared to the O-acylisourea intermediate.
Mix: Acid (1.0 eq), Amine (1.0 eq), and Oxyma Pure (1.1 eq) in DCM/DMF (9:1).
Why Oxyma? It suppresses racemization better than HOBt and avoids the explosion risks of HOBt [2].
Activate: Add EDC·HCl (1.1 eq) at 0°C.
Base: If the amine is a salt (e.g., HCl salt), add NMM (1.0 eq).[1] If free amine, no base is needed .
Crucial: Avoiding excess base is the #1 way to prevent O-acylation and racemization.
Module 4: Troubleshooting & FAQs
Q: I am seeing significant racemization (D-isomer formation). Why?A: This is likely due to "Over-Activation" in the presence of base.
The Fix: Switch from DIPEA to Collidine or N-Methylmorpholine (NMM) .[1]
The Mechanism: Strong bases abstract the
-proton from the oxazolone intermediate. Collidine is sterically hindered and less likely to do this. Also, ensure you are not using >1.1 eq of HATU. Excess uronium salts can react with the N-terminus to form guanidinium byproducts, which confuses the stoichiometry.
Q: Can I just protect the alcohol?A: Yes, and if your yields are <50%, you should.
Recommendation: Use the TBS (tert-butyldimethylsilyl) ether.
Why: It is stable to basic coupling conditions but easily removed with TBAF or mild acid (often comes off during global Boc-deprotection with TFA if scavengers are used).
Ref: Joullie et al. demonstrated that protecting sterically constrained hydroxy-amino acids (like hydroxyproline) significantly improves coupling efficiency [3].
Q: I see a mass of [2M - 18]. What is this?A: This is the Estolide Dimer .
Fix: Increase the concentration of your amine nucleophile. If your amine is valuable/scarce, use Protocol B (EDC/Oxyma) and add the acid slowly to the amine solution (Inverse Addition) to keep the concentration of activated acid low relative to the amine.
Module 5: Visual Decision Tree
Use this flow to select your reagent system.
Figure 2: Reagent selection logic based on nucleophile sterics and observed side reactions.
References
Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the suppression of racemization during peptide coupling." Journal of Organic Chemistry. Link
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
Li, W. R., & Joullié, M. M. (1998). "Synthesis of cyclopeptide alkaloids." The Alkaloids: Chemistry and Biology. (Context: Coupling of hydroxy-amino acids). Link
Albericio, F., & Lyman, S. (2018). "Coupling Reagents and Strategies." Global Peptide Science. (General reference for HATU/COMU protocols). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
Executive Summary
The molecule (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid presents a classic "chemoselectivity conflict" in organic synthesis. While the Boc (tert-butyloxycarbonyl) group requires acidic conditions for removal, the 4-hydroxy-cyclohexane core is highly susceptible to acid-catalyzed dehydration (elimination) and -alkylation.
This guide addresses the stability profile of this molecule, specifically focusing on the competition between the desired deprotection and the undesired side reactions driven by carbocation mechanics.
Module 1: The Mechanistic Landscape
To troubleshoot stability, one must understand the competing reaction pathways. In acidic media (TFA or HCl), three primary outcomes exist.
Visualization: Acid-Mediated Reaction Pathways
The following diagram maps the kinetic competition that occurs when this molecule meets acid.
Figure 1: Kinetic competition between deprotection (green) and degradation pathways (red). Note that the tert-butyl cation generated during deprotection is an electrophile that can attack the hydroxyl group.
Module 2: Troubleshooting Guides
Scenario A: Intentional Boc Deprotection
User Issue: "I treated the compound with 50% TFA/DCM to remove the Boc group, but LCMS shows a mass of M+56 (O-tBu adduct) or M-18 (dehydration)."
Root Cause:
O-Alkylation (M+56): The tert-butyl cation (
) released during deprotection is an electrophile. Without sufficient scavengers, it attacks the nucleophilic hydroxyl group on the cyclohexane ring, forming a tert-butyl ether. This ether is much more acid-stable than the Boc carbamate and is difficult to remove.
Dehydration (M-18): Secondary alcohols on cyclohexane rings are prone to E1 elimination under strong acidic conditions, especially if the reaction warms up.
Optimized Protocol:
Use a "High-Scavenger, Low-Temperature" cocktail.
Parameter
Recommendation
Scientific Rationale
Reagent
90% TFA / 5% TIS / 5% H₂O
Triethylsilane (TIS) is a hydride donor that rapidly quenches cations. Water acts as a secondary nucleophilic scavenger.
Temperature
0°C (Ice Bath)
Low temperature kinetically disfavors the E1 elimination (dehydration) pathway, which has a higher activation energy than Boc cleavage.
Time
30–60 mins (Monitor closely)
Extended exposure increases the probability of acid-catalyzed dehydration.
Work-up
Cold Ether Precipitation
Precipitate immediately into cold diethyl ether to remove TFA and organic byproducts. Do not rotovap at high heat.
Scenario B: Stability During HPLC/LCMS Analysis
User Issue: "My sample purity drops during the HPLC sequence. I see a split peak or a new hydrophobic impurity."
Root Cause:
Standard HPLC mobile phases often contain 0.1% TFA (pH ~2). While the Boc group is generally stable at this pH for short periods, the 4-hydroxy group renders the molecule sensitive.
Autosampler Stability: Long residence times in acidic solution can lead to slow hydrolysis.
Concentration Effects: If fractions are collected and concentrated in a rotovap with heat, the concentration of TFA rises, and the heat promotes Boc removal.[1]
Troubleshooting Steps:
Switch Modifiers: Replace 0.1% TFA with 0.1% Formic Acid (weaker acid, pH ~2.7) or 10 mM Ammonium Acetate (pH ~6.8) if separation allows.
Cold Storage: Ensure the autosampler is chilled to 4°C.
Post-Run Handling: If using TFA, lyophilize fractions immediately. Do not use a rotary evaporator with a water bath >30°C, as the concentrating acid will strip the Boc group.
Module 3: Structural Integrity & Isomerism
The Stereochemistry Risk
The (S)-configuration at the
-carbon is adjacent to the carbonyl group.
Racemization Risk: Low in acid. Acid-catalyzed enolization requires harsh conditions (refluxing strong acid). In standard deprotection (0°C to RT), racemization is negligible.
Cis/Trans Isomerization: The cyclohexane ring substituents (Amino-acid tail vs. Hydroxyl) have a specific relative stereochemistry (cis or trans). Acid-catalyzed dehydration followed by re-hydration (if water is present) could theoretically scramble the stereocenter at C4, though elimination to the alkene is the terminal sink in most cases.
Lactonization
While
-hydroxy acids can lactonize, the geometric constraints of the cyclohexane ring in this molecule generally disfavor the formation of a lactone between the C4-hydroxyl and the -carboxylic acid, as the bridge would be highly strained. Dehydration is the dominant risk over lactonization.
FAQ: Rapid Response
Q: Can I use HCl in Dioxane instead of TFA?A: Yes, but be cautious. 4M HCl/Dioxane is anhydrous. Without water or a scavenger, the
cation has nowhere to go and is highly likely to alkylate the hydroxyl group or the ring. You must add a scavenger (e.g., TIPS or TIS) even with HCl.
Q: I see a peak at M-100 in Mass Spec. What is it?A: This is the loss of the Boc group (M-100). If this appears in the source (in-source fragmentation), it is an artifact of the ionization voltage. If it separates chromatographically, your sample is degrading (deprotecting) in the solvent.
Q: How should I store the solid powder?A: Store at -20°C, desiccated. Moisture absorption can create a locally acidic environment if any residual acid traces remain from synthesis, leading to slow autocatalytic decomposition.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
[Link]
(Authoritative review on protecting group stability and deprotection mechanisms).
Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research, 12(5), 258-268.
[Link]
(Foundational paper establishing the necessity of scavengers for Boc removal).
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
[Link]
(Standard reference for stability data of Boc and Hydroxyl groups).
Pearson, A. J., & Roush, W. R.Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups.
(Reference for the acid-catalyzed dehydration mechanisms of substituted cyclohexanols).
mass spectrometry fragmentation patterns of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
Technical Comparison Guide: Mass Spectrometry Characterization of (S)- -(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid Executive Summary In the development of peptidomimetics and complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mass Spectrometry Characterization of (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
Executive Summary
In the development of peptidomimetics and complex active pharmaceutical ingredients (APIs), the non-natural amino acid (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid serves as a critical chiral building block. Its structural integrity—specifically the stability of the tert-butyloxycarbonyl (Boc) protecting group and the stereochemistry of the 4-hydroxy moiety—directly impacts the purity of downstream peptide synthesis.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of this molecule. Unlike standard Certificates of Analysis (CoA) that rely solely on retention time, this document establishes a fragmentation-based identity confirmation protocol , comparing the industry-standard Electrospray Ionization (ESI-MS/MS) against alternative ionization techniques like Electron Impact (EI) and In-Source CID .
Part 1: Structural Analysis & Theoretical Fragmentation
To accurately interpret the mass spectrum, one must first map the labile bonds within the molecule. The compound (
, Monoisotopic Mass: 273.1576 Da) contains three distinct zones of fragmentation potential:
The Boc Protecting Group: Acid-labile and thermally sensitive; prone to neutral loss of isobutene and
.
The Cyclohexyl Ring (4-Hydroxy): Prone to dehydration (loss of
), particularly under high collision energies.
The C-Terminal Carboxylic Acid: Susceptible to decarboxylation or loss of formic acid equivalents.
Predicted ESI-MS/MS Transitions (Positive Mode)
Precursor Ion ()
Fragment Ion ()
Neutral Loss
Structural Assignment
274.17
218.10
56 Da ()
Loss of Isobutene. Characteristic "Boc signature." The carbamate remains intact as a carbamic acid intermediate.
274.17
174.11
100 Da ()
Total Boc Loss. Simultaneous or sequential loss of isobutene and , yielding the free amine core.
174.11
156.10
18 Da ()
Dehydration. Loss of water from the 4-hydroxy cyclohexyl ring (secondary alcohol).
174.11
128.11
46 Da ()
Backbone Cleavage. Loss of formic acid equivalent from the C-terminus of the free amine.
Part 2: Comparative Ionization Strategies
This section compares the recommended ESI workflow against alternative methods, highlighting why ESI is the superior choice for this specific building block.
Method A: ESI-MS/MS (The Gold Standard)
Mechanism: Soft ionization preserves the quasi-molecular ion
.
Performance:
Sensitivity: High.
Thermal Degradation: Low. The labile 4-hydroxy group remains intact during ionization.
Utility: Best for confirming the presence of the Boc group and the molecular weight.
Method B: EI-MS (The Alternative)
Mechanism: Hard ionization (70 eV) typically used in GC-MS.
Performance:
Sensitivity: Moderate.
Thermal Degradation: High. Requires derivatization (e.g., TMS-silylation) to make the molecule volatile. Without derivatization, the Boc group decomposes in the injector port, leading to false negatives for the protected species.
Utility: Useful only if assessing the stereochemistry of the cyclohexyl ring via specific chiral GC columns, but poor for intact mass confirmation.
Method C: In-Source CID (The High-Throughput Screen)
Mechanism: Accelerating ions in the source region (Cone Voltage) to induce fragmentation before the quadrupole.
Performance:
Utility: Can mimic MS/MS spectra on single-quadrupole instruments. However, it often leads to complete loss of the
signal, leaving only the fragment at 174, potentially confusing the operator into thinking the Boc group is missing.
Part 3: Fragmentation Pathway Visualization
The following diagram illustrates the sequential energy-dependent fragmentation pathway. This logic is essential for setting up Multiple Reaction Monitoring (MRM) transitions for quantitation.
Figure 1: ESI-MS/MS Fragmentation Pathway. Blue indicates the parent ion; Green indicates the stable "quantifier" ion (free amine); Red indicates the "qualifier" ion (structural confirmation).
Part 4: Experimental Protocols
To ensure reproducibility, follow this self-validating protocol. This workflow is designed to prevent "In-Source Decay" which often generates false results for Boc-protected amino acids.
A Comparative Guide to the (S) and (R) Enantiomers of α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid for Drug Discovery Professionals
In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological profile. For researchers and drug development professionals, a d...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological profile. For researchers and drug development professionals, a deep understanding of enantiomeric pairs is paramount to advancing lead candidates with optimal efficacy and safety. This guide provides a comprehensive comparison of the (S) and (R) enantiomers of α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid, a valuable building block in medicinal chemistry. While direct comparative studies on this specific compound are not extensively published, this guide synthesizes established principles of stereochemistry, enantioselective synthesis, and chiral analysis to provide a robust framework for its investigation.
The cyclohexane scaffold is a prevalent motif in pharmaceuticals, offering a three-dimensional structure that can enhance interactions with biological targets.[1] The introduction of chiral centers, such as the α-carbon in the acetic acid moiety and the hydroxylated carbon on the cyclohexane ring, further refines the molecule's spatial arrangement, leading to potentially distinct biological activities between its enantiomers.[2] This guide will delve into the theoretical and practical aspects of synthesizing, separating, and characterizing the (S) and (R) enantiomers of this compound, supported by established experimental protocols.
The Significance of Chirality: Why Enantiomers Matter
Enantiomers are non-superimposable mirror images of each other that possess identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility). However, their interaction with other chiral entities, such as biological receptors and enzymes, can differ significantly.[3] This disparity in interaction can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).[3] Therefore, the ability to isolate and study individual enantiomers is a cornerstone of modern pharmaceutical development.
Synthetic Strategies for Accessing Enantiomerically Pure α-(Boc-amino)-4-hydroxy-cyclohexaneacetic Acid
The synthesis of enantiomerically pure compounds can be broadly approached in two ways: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis
This approach aims to create a single enantiomer directly. For β-hydroxy-α-amino acids, several stereoselective methodologies have been developed. One common strategy involves the nucleophilic addition of enolates to aldehydes, where the stereochemical outcome is controlled by chiral auxiliaries or catalysts.[4][5] While a specific enantioselective synthesis for α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is not documented, a plausible route could be adapted from established methods for similar structures.
Chiral Resolution of a Racemic Mixture
A more common and often more practical approach for obtaining both enantiomers for comparative studies is the synthesis of a racemic mixture followed by chiral resolution.[6]
Proposed Racemic Synthesis:
A potential pathway to the racemic α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is outlined below. This would likely begin with a commercially available starting material like 4-hydroxycyclohexanecarboxylic acid, which exists as a mixture of cis and trans isomers.[7][8]
Caption: Proposed synthetic pathway to racemic α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.
Chiral Resolution Protocol:
Once the racemic mixture is obtained, the enantiomers can be separated using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[9][10]
Comparative Analysis of (S) and (R) Enantiomers
The following sections outline the expected differences and similarities between the (S) and (R) enantiomers, along with protocols for their characterization.
Physicochemical Properties
Property
Expected (S) Enantiomer
Expected (R) Enantiomer
Rationale
Molecular Weight
Identical
Identical
Enantiomers have the same chemical formula.
Melting Point
Identical
Identical
In an achiral crystal lattice, enantiomers have the same packing efficiency.
Solubility (in achiral solvents)
Identical
Identical
Solvation energies in achiral media are the same.
Optical Rotation
Equal in magnitude, opposite in sign
Equal in magnitude, opposite in sign
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.
NMR Spectra (in achiral solvents)
Identical
Identical
Nuclei in enantiomeric molecules experience the same magnetic environment in an achiral medium.
HPLC Retention Time (on achiral column)
Identical
Identical
No differential interaction with an achiral stationary phase.
HPLC Retention Time (on chiral column)
Different
Different
Diastereomeric complexes formed with the CSP have different stabilities, leading to different retention times.[10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers are expected to be identical. However, NMR can be used to determine the enantiomeric excess (ee) by employing a chiral solvating agent or a chiral derivatizing agent.[11]
Mass Spectrometry (MS):
The mass spectra of the (S) and (R) enantiomers will be identical, as they have the same mass.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Separation of (S) and (R) Enantiomers
This protocol provides a systematic approach to developing a robust chiral HPLC method.
1. Column Selection:
Start with polysaccharide-based CSPs, as they have demonstrated broad selectivity for Boc-protected amino acids.[9][12] Recommended columns include:
CHIRALPAK® IA, IC, or QNAX
Lux® Cellulose-2 or Cellulose-3
Alternatively, macrocyclic glycopeptide-based columns like CHIROBIOTIC® T or R can be effective, particularly in reversed-phase mode.[10]
2. Mobile Phase Screening:
Normal Phase:
Mobile Phase A: Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B: Hexane/Isopropanol (90:10, v/v) with 0.1% TFA
Reversed Phase:
Mobile Phase C: Water/Acetonitrile (50:50, v/v) with 0.1% TFA
Mobile Phase D: 20 mM Ammonium Acetate (pH 4.5)/Acetonitrile (gradient elution)
3. Initial Analysis:
Column Temperature: 25 °C
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 210 nm
4. Optimization:
If separation is observed, optimize the resolution by adjusting the ratio of the organic modifier and the acidic additive.
If no separation is achieved, switch to a different column and/or mobile phase system.
Caption: Workflow for chiral HPLC method development.
Protocol 2: Determination of Enantiomeric Excess (ee) by ¹H NMR Spectroscopy
This protocol utilizes a chiral derivatizing agent to convert the enantiomers into diastereomers, which can be distinguished by ¹H NMR.
1. Derivatization:
To a solution of the enantiomeric mixture (1.0 eq) in dry CH₂Cl₂ is added a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 eq) and a non-chiral base (e.g., pyridine or triethylamine) (1.5 eq).
The reaction is stirred at room temperature until completion (monitored by TLC).
2. Work-up:
The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃, and brine.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
3. NMR Analysis:
The resulting diastereomeric mixture is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
The ¹H NMR spectrum is acquired, paying close attention to well-resolved signals corresponding to protons close to the newly formed diastereomeric center.
The enantiomeric excess is calculated by integrating the signals corresponding to each diastereomer.
Potential Differences in Biological Activity
The distinct three-dimensional arrangement of the (S) and (R) enantiomers can lead to differential binding to target proteins. For instance, the orientation of the hydroxyl and carboxylic acid groups on the cyclohexane ring, in relation to the Boc-aminomethyl side chain, will differ between the two enantiomers. This can result in one enantiomer having a higher affinity for a specific binding pocket, leading to greater potency.
Furthermore, the stereochemistry can influence the metabolic stability of the compound. Proteases, which are chiral enzymes, may preferentially degrade one enantiomer over the other, leading to differences in the pharmacokinetic profiles of the two compounds.[10]
Conclusion
A thorough understanding and characterization of the individual (S) and (R) enantiomers of α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid are crucial for its successful application in drug discovery programs. While direct comparative data may not be readily available in the literature, this guide provides a comprehensive framework based on established scientific principles to enable researchers to synthesize, separate, and characterize these enantiomers. By following the outlined protocols, drug development professionals can generate the necessary experimental data to make informed decisions about which stereoisomer to advance as a potential drug candidate, ultimately leading to the development of safer and more effective therapeutics.
References
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. PubMed. [Link]
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
A NEW METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF β-HYDROXY-α-AMINO ACIDS. Scilit. [Link]
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. ResearchGate. [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
stereochemistry and biological activity of drugs. SlideShare. [Link]
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acid Derivatives. University of Bath. [Link]
Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. The Journal of Organic Chemistry. [Link]
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin. RSC Publishing. [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
Technical Comparison Guide: IR Spectroscopy Profiling of Boc-Amino Cyclohexaneacetic Acid
This guide serves as an advanced technical resource for the characterization of Boc-amino cyclohexaneacetic acid (specifically the trans-4 isomer, a common intermediate in peptidomimetic drug synthesis). It moves beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the characterization of Boc-amino cyclohexaneacetic acid (specifically the trans-4 isomer, a common intermediate in peptidomimetic drug synthesis).
It moves beyond basic spectral reading, offering a comparative analysis of infrared (IR) spectroscopy against alternative analytical methods (NMR, HPLC) and alternative structural states (deprotected or esterified forms).
Executive Summary
Boc-amino cyclohexaneacetic acid represents a critical class of "protected" amino acid intermediates. Its structural integrity relies on two key functionalities: the acid-labile tert-butyloxycarbonyl (Boc) amine protection and the free carboxylic acid tail.
While NMR remains the gold standard for stereochemical confirmation (cis vs. trans), FT-IR spectroscopy offers superior utility for rapid process monitoring —specifically for verifying the presence of the carbamate linkage and the integrity of the carboxylic acid without the solvent-suppression issues common in NMR.
Structural Analysis & Spectral Fingerprint
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of the Boc-Carbamate , the Cyclohexane Ring , and the Acetic Acid moiety.
Predicted Characteristic Absorption Bands
The following table synthesizes field-proven data for Boc-protected amino acids and cyclohexane derivatives.
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Diagnostic Value
O-H (Acid)
Stretching
2500 – 3300
Variable (Broad)
High. Appears as a broad "hump" underlying C-H stretches.[1][2][3][4] Indicates free acid (vs. ester/salt).
N-H (Amide A)
Stretching
3300 – 3450
Medium (Sharp)
High. Confirms secondary amine (Boc-NH). Distinct from the broad OH.[2]
C-H (Aliphatic)
Stretching (sp³)
2850 – 2980
Strong
Medium. The t-butyl group adds specific peaks at ~2975 cm⁻¹ (asymmetric) and ~2880 cm⁻¹.
C=O (Mixed)
Stretching
1680 – 1720
Very Strong
Critical. Often appears as a broadened or split peak due to overlap of Acid C=O (~1710) and Carbamate C=O (~1690-1720).
Amide II
N-H Bend / C-N Stretch
1500 – 1550
Medium
High. Characteristic of the urethane (Boc) linkage. Disappears upon deprotection.
CH₂ / CH₃
Bending (Scissoring)
1450 – 1470
Medium
Low. Overlap of cyclohexane ring CH₂ and Boc methyls.
C(CH₃)₃
Bending (Gem-Dimethyl)
1365 & 1390
Medium (Doublet)
High. The "Boc Doublet." A classic indicator of the tert-butyl group.
C-O (Acid/Ether)
Stretching
1150 – 1300
Strong
Medium. Complex region containing Acid C-O and Boc C-O-C stretches.
Expert Insight: The "Carbonyl Conundrum"
In this specific molecule, the Carboxylic Acid C=O and the Boc-Carbamate C=O resonate in nearly identical regions (~1700 cm⁻¹).
Resolution Strategy: Do not expect two perfectly resolved peaks. Instead, look for a broadened, high-intensity band with a shoulder.
Validation: If the peak is sharp and singular at ~1740 cm⁻¹, suspect esterification (impurity) rather than the free acid.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares IR spectroscopy against its primary alternatives in the context of drug development workflows.
Scenario A: Process Monitoring (Deprotection Verification)
Objective: Confirming the removal of the Boc group to yield Amino Cyclohexaneacetic Acid.
Feature
FT-IR (This Method)
¹H NMR (Alternative)
TLC / Colorimetric
Speed
< 2 mins (ATR method)
15–30 mins (Prep + Acquisition)
5–10 mins
Sample State
Solid/Oil (Neat)
Requires Deuterated Solvent
Solution
Key Indicator
Loss of 1690 cm⁻¹ C=O and 1365/1390 doublet .
Loss of 1.4 ppm singlet (9H, t-butyl).
Ninhydrin stain (Purple = Free Amine).
Quantification
Semi-quantitative (Beer's Law limits).
High Precision (Integral ratios).
Qualitative only.
Verdict
Superior for "Go/No-Go" checks on the benchtop during synthesis.
Superior for Final Product Purity and stereochemistry checks.
Good for quick spot-checks but lacks structural detail.
Scenario B: Structural Integrity (Acid vs. Ester)
Objective: Ensuring the carboxylic acid tail has not been accidentally esterified (e.g., methyl ester formation during methanol workup).
Ester (Impurity): No Broad OH + C=O Shifted to ~1735-1745 cm⁻¹.
Why IR Wins here: The "Broad OH" of the acid is unmistakable in IR, whereas in NMR, the carboxylic proton is often broad, exchangeable, or invisible depending on water content in the solvent (e.g., CDCl₃ vs DMSO-d₆).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (Trustworthiness), follow this ATR-FTIR protocol.
Prerequisites:
FT-IR Spectrometer with Diamond/ZnSe ATR accessory.
Reference Standard: Pure trans-4-(Boc-amino)cyclohexaneacetic acid (if available) or Boc-Gly-OH as a functional surrogate.
Step-by-Step Methodology:
Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Sample Loading: Place ~5-10 mg of the solid sample onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
Data Processing: Apply baseline correction if the "Acid OH" slope is extreme.
Self-Validation Check (The "Triad Rule"):
Check 1: Is there a broad hump >3000 cm⁻¹? (Yes = Acid present).
Check 2: Is there a sharp peak ~3350 cm⁻¹? (Yes = Amine/Amide present).
Check 3: Is there a doublet ~1365/1390 cm⁻¹? (Yes = Boc group intact).
If any are missing, the structure is compromised.
Visualization of Logic & Workflows[5]
Diagram 1: Spectral Interpretation Logic Tree
This diagram guides the researcher through the decision-making process when analyzing the spectrum.
Caption: Logical decision tree for validating Boc-amino cyclohexaneacetic acid integrity via IR.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Guide for (S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
Executive Safety Summary & Risk Assessment
Hazard Classification: Control Band 2 (Potent/Irritant)
Primary Risks: Inhalation of fine particulates, ocular irritation, and potential dermal sensitization.
(S)-
-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a protected amino acid derivative used as a chiral building block in peptide synthesis and medicinal chemistry. While the tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the amine, the free carboxylic acid and hydroxyl moieties retain reactivity.
Critical Chemical Behavior:
Acid Lability: The Boc group is acid-labile. Contact with strong acids (TFA, HCl) releases isobutylene gas (flammable) and CO₂, creating a pressure hazard in closed vessels.
Electrostatics: Like many protected amino acids, this solid is prone to static charging, increasing the risk of aerosolization during weighing.
Personal Protective Equipment (PPE) Matrix
This matrix adheres to OSHA 29 CFR 1910.132 standards and utilizes a "Barrier Analysis" approach to prevent exposure.
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Hand (Primary)
Nitrile Gloves (Disposable)
Spec: Minimum thickness 0.11 mm (4-5 mil).Rationale: Nitrile offers superior resistance to common peptide coupling solvents (DMF, DCM) compared to latex.
Hand (Secondary)
Double-Gloving Strategy
Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove.Rationale: Provides visual breach detection. Critical when handling solids that may solubilize in sweat.
Eye/Face
Chemical Splash Goggles
Spec: ANSI Z87.1 compliant with indirect venting.Rationale: Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Respiratory
Engineering Control (Primary)
Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: Capture at source is superior to personal respirators.
Respiratory (Fallback)
N95 or P100 Respirator
Spec: NIOSH-approved filtering facepiece.Rationale: Required only if weighing outside a hood (not recommended) or during spill cleanup.
Body
Lab Coat (High-Density)
Spec: Snap-closure, knit cuffs (100% cotton or chemically resistant synthetic).Rationale: Knit cuffs prevent powder migration up the sleeve during reaching motions.
PPE Selection Logic Pathway
The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state and engineering controls.
Operational Protocols
A. Safe Weighing & Transfer (Solid State)
Context: The highest risk of exposure occurs during the transfer of dry powder due to airborne dust.
Preparation:
Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).
Place the balance inside the chemical fume hood. If vibration disrupts readings, use a draft shield, but never remove the powder from the hood.
Static Mitigation:
Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. Boc-amino acids are dielectric and will "jump" if statically charged.
Transfer:
Transfer slowly to avoid creating a dust cloud.
Cap the receiving vessel immediately after addition.
Decontamination:
Wipe the balance area with a wet paper towel (water/methanol) while still wearing PPE. Dispose of the towel as solid hazardous waste.
B. Solubilization (Liquid State)
Context: Once dissolved, the risk shifts from inhalation to splash/cutaneous absorption.
Solvent Choice:
Common solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
Warning: DCM penetrates standard nitrile gloves in <5 minutes. If using DCM, employ Silver Shield™ (laminate) gloves under nitrile gloves.
Dissolution:
Add solvent to the solid, not vice versa, to minimize splash risk.
Vent the vessel if mild heating is required; never heat a closed system containing Boc-protected compounds as thermal decomposition can generate gas.
Waste Disposal & Deactivation
Crucial Warning: Do not mix this waste with strong acid waste streams (e.g., cleavage cocktails containing TFA).
Waste Stream
Composition
Disposal Protocol
Solid Waste
Contaminated weigh boats, paper towels, PPE.
Bag in clear polyethylene. Label as "Hazardous Solid: Organic Irritant." Incinerate via EHS contractor.
Liquid Waste (A)
Mother liquors (DMF/DMSO based).
Segregate into "Non-Halogenated Organic" carboy.
Liquid Waste (B)
Solutions in DCM/Chloroform.
Segregate into "Halogenated Organic" carboy. Double containment required.
Quenching
N/A
Do not attempt to chemically deactivate/deprotect in the waste container. Gas evolution (Isobutylene) causes container rupture.
Emergency Response Plan
Exposure Scenarios[1][2][3]
Ocular Contact:
Proceed immediately to the eyewash station.
Force eyelids open; flush with tepid water for 15 minutes .
Note: Powder can trap under contact lenses; remove lenses immediately if possible.
Skin Contact:
Remove contaminated gloves/clothing immediately.
Wash affected area with soap and water (do not use alcohol; it enhances absorption).
Cover spill with wet paper towels to prevent dust dispersion.
Scoop up wet material into a wide-mouth jar.
Label as "Chemical Spill Debris."
Emergency Workflow Diagram
Figure 2: Emergency response workflow for dry vs. liquid spills.
References
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor.[3]
[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
[Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
[Link]